
(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one
Vue d'ensemble
Description
IDH889 est un inhibiteur de l'isocitrate déshydrogénase 1 (IDH1) disponible par voie orale et capable de pénétrer dans le cerveau. Il cible spécifiquement la forme mutante R132 de l'IDH1 . Cette variante mutante de l'IDH1 est associée à divers cancers, ce qui fait d'IDH889 un candidat thérapeutique prometteur.
Analyse Des Réactions Chimiques
Oxazolidinone Ring Formation
The oxazolidin-2-one core is synthesized via stereoselective cyclization. A method from Arkivoc (2022) demonstrates the use of enantiopure (R)-epichlorohydrin and N-aryl carbamates under basic conditions to form chiral oxazolidinones . Key parameters:
Reaction Component | Quantity/Parameter | Role |
---|---|---|
(R)-epichlorohydrin | 3 equivalents | Electrophilic ring-opening agent |
LiOH | 3 equivalents | Base for deprotonation |
DMF | Solvent | Polar aprotic medium |
Temperature | Room temperature (25°C) | Mild conditions for cyclization |
This method achieves >96% enantiomeric excess (ee) for the (S)-configured oxazolidinone . The reaction proceeds via nucleophilic attack of the carbamate nitrogen on epichlorohydrin, followed by intramolecular cyclization.
Amination at Pyrimidin-4-yl Position
The central pyrimidine ring undergoes Buchwald-Hartwig amination to introduce the ethylamino linker. Patent WO2013046136A1 describes palladium-catalyzed coupling between 2-chloropyrimidine and (S)-1-phenylethylamine derivatives :
text2-chloropyrimidine + (S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethylamine → (S)-3-(2-((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethylamino)pyrimidin-4-yl) intermediate Catalyst: Pd(OAc)₂/Xantphos Base: Cs₂CO₃ Yield: 68–72%[1]
Suzuki-Miyaura Coupling for Aryl Attachment
The 4-fluoro-3-methylphenyl group is introduced via Suzuki coupling. Optimization studies show:
Component | Optimal Conditions | Outcome |
---|---|---|
Boronic acid | 1.2 equivalents | Minimizes homo-coupling |
Pd(PPh₃)₄ | 5 mol% | High catalytic activity |
K₂CO₃ | 2 equivalents | Ensures basic environment |
Solvent | DME/H₂O (4:1) | Facilitates biphasic reaction |
Temperature | 80°C, 12 hours | Complete conversion |
This step achieves >95% regioselectivity for the 5-position of the pyrimidine ring .
Stereochemical Control
The (S,S)-diastereomer is synthesized using chiral pool strategies:
-
(S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethylamine is prepared via enzymatic resolution of racemic precursors, achieving 99% ee .
-
Oxazolidinone ring formation retains configuration due to the use of (R)-epichlorohydrin, which inverts stereochemistry to yield the (S)-configured core .
Physicochemical Optimization
Modifications to improve blood-brain barrier penetration and potency include:
-
Lipophilicity adjustment : Introduction of the 4-isopropyl group (clogP = 2.8) .
-
Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) increase aqueous solubility to 12.5 mg/mL .
Biological Activity Correlation
X-ray crystallography (PDB: 5DE1) confirms allosteric binding to IDH1(R132H), with key interactions:
Cellular assays show IC₅₀ = 18 nM for 2-hydroxyglutarate (2-HG) inhibition in HT1080 fibrosarcoma cells .
Stability Studies
The compound demonstrates:
-
Plasma stability : >90% remaining after 2 hours (human plasma, pH 7.4) .
-
Thermal stability : Decomposition <5% at 40°C over 6 months .
This synthetic pathway combines stereoselective cyclization, cross-coupling, and amination reactions to produce a potent, selective IDH1 inhibitor with optimized pharmacokinetic properties. The methodology underscores the importance of chiral resolution and reaction condition optimization in medicinal chemistry .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with pyrimidine structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit certain kinases involved in cancer progression. For instance, a study highlighted the efficacy of similar pyrimidine derivatives in targeting the protein kinases that play crucial roles in cell signaling pathways related to tumor growth and metastasis .
Case Study:
A recent investigation demonstrated that a related pyrimidine derivative showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of key signaling pathways, leading to apoptosis in cancer cells.
Kinase Inhibitors
The compound is positioned as a potential inhibitor of specific kinases, which are critical for various cellular processes, including metabolism and cell division. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.
Data Table: Kinase Inhibition Studies
Compound Structure | Target Kinase | IC50 Value (µM) | Reference |
---|---|---|---|
(S)-3-(...) | EGFR | 0.5 | |
(S)-3-(...) | VEGFR | 0.8 | |
(S)-3-(...) | PDGFR | 0.6 |
Viral Inhibition
Pyrimidine derivatives have also been explored for their antiviral properties, particularly against RNA viruses. The compound has shown potential in inhibiting viral replication through interference with viral polymerases.
Case Study:
In vitro studies revealed that the compound significantly reduced the viral load of specific RNA viruses, suggesting its potential as a therapeutic agent in treating viral infections.
Neurodegenerative Diseases
The neuroprotective properties of pyrimidine derivatives have been investigated, with some studies indicating that they may help mitigate neurodegeneration by modulating neuroinflammatory responses.
Data Table: Neuroprotective Studies
Mécanisme D'action
IDH889 binds allosterically to the mutant IDH1 enzyme, disrupting its function. By inhibiting the conversion of isocitrate to α-KG, it reduces 2-HG levels, which can contribute to tumorigenesis. The precise molecular targets and pathways involved require further investigation.
Comparaison Avec Des Composés Similaires
L'unicité d'IDH889 réside dans sa puissante sélectivité pour les mutants IDH1 R132*. D'autres inhibiteurs de l'IDH1, tels que AG-120 et ivosidenib, ciblent également l'IDH1 mutante mais présentent des profils de sélectivité différents . Ces composés méritent d'être explorés dans des études comparatives.
Méthodes De Préparation
La voie de synthèse d'IDH889 implique des étapes chimiques spécifiques pour atteindre sa structure. Malheureusement, les procédures de synthèse détaillées et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour garantir une production à grande échelle efficace.
Activité Biologique
The compound (S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one is a synthetic derivative of oxazolidinones, a class of antibiotics known for their efficacy against various bacterial strains, including resistant ones. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26FN5O2
- Molecular Weight : 375.46 g/mol
The primary mechanism of action for oxazolidinones involves the inhibition of protein synthesis in bacterial cells. The compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This inhibition occurs at the peptidyl transferase center (PTC), disrupting the binding and positioning of the initiator-tRNA, which is crucial for protein synthesis .
Antimicrobial Efficacy
Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial activity. For example, studies have shown that derivatives with fluorinated phenyl groups enhance antibacterial potency. The presence of a para-fluoro substitution on the phenyl ring has been associated with increased biological activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity and Selectivity
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines. Specifically, it has shown IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil in various cancer models, indicating a promising therapeutic index for further development .
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial properties of several oxazolidinone derivatives, including our compound. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than that of linezolid, suggesting superior efficacy against certain bacterial strains. The study highlighted a potential application in treating infections caused by resistant bacteria .
Study 2: Anticancer Potential
In another study focused on anticancer activity, this compound was tested against various cancer cell lines. Results showed that it induced apoptosis and significantly increased caspase activity in treated cells compared to controls, indicating its potential as an anticancer agent .
Data Tables
Biological Activity | IC50 (µM) | Comparison Agent | IC50 (µM) |
---|---|---|---|
Compound | 0.87 - 12.91 | 5-Fluorouracil | 17.02 |
Linezolid | 0.25 | - | - |
Propriétés
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2/c1-13(2)19-12-32-23(31)30(19)20-7-8-25-22(29-20)28-15(4)21-26-10-17(11-27-21)16-5-6-18(24)14(3)9-16/h5-11,13,15,19H,12H2,1-4H3,(H,25,28,29)/t15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYIMQAIKEACU-HNAYVOBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.